Antiplasmodial Activity in NF54 NanoGlo Assay: Single-Point Screen at 2 μM
In a ChEMBL-deposited primary screen against Plasmodium falciparum NF54 using a nanoGlo assay (72 h incubation, single-point at 2 μM), 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea exhibited negligible to weak inhibition. The highest recorded inhibition was 57% (Z-score = −10.93), while most replicate measurements fell between −24% and +7% inhibition, consistent with assay noise or very weak activity . This profile contrasts with the potent antiplasmodial activity reported for optimized N-ethylurea pyrazole derivatives, where compound 21 achieved IC50 values of 9 nM against T. brucei and 16 nM against T. cruzi in vitro [1]. The target compound's weak antiplasmodial activity suggests it is not a suitable starting point for antimalarial programs but may indicate low cytotoxicity to the parasite, potentially relevant for selectivity profiling in other therapeutic contexts.
| Evidence Dimension | Inhibition of P. falciparum NF54 viability at 2 μM |
|---|---|
| Target Compound Data | 57% inhibition (single max); typical range −24% to +7% |
| Comparator Or Baseline | N-ethylurea pyrazole derivative 21: T. brucei IC50 = 9 nM, T. cruzi IC50 = 16 nM |
| Quantified Difference | Target compound shows orders-of-magnitude weaker antiparasitic activity (μM vs. nM range) |
| Conditions | P. falciparum NF54 nanoGlo assay, 2 μM, 72 h (single-point); comparator tested against T. brucei/T. cruzi |
Why This Matters
This negative data point helps procurement decisions by confirming the compound is not a broad-spectrum antiparasitic, steering users toward its intended pharmacological applications (e.g., inflammation, serine hydrolase inhibition).
- [1] Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi. ACS Med. Chem. Lett. 2020. Compound 21: T. brucei IC50 = 9 nM, T. cruzi IC50 = 16 nM. View Source
